Physicochemical Properties of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
This technical guide provides a comprehensive analysis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one , a representative scaffold in the class of 6-arylpyridazinones. These compounds are pharmacologically significant as ph...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one , a representative scaffold in the class of 6-arylpyridazinones. These compounds are pharmacologically significant as phosphodiesterase (PDE) inhibitors, cardiotonics, and anti-inflammatory agents.
6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a heterocyclic small molecule belonging to the 6-arylpyridazin-3(2H)-one class.[1] Structurally, it consists of a pyridazinone ring substituted at the C6 position with a 2,5-dimethylphenyl group. This scaffold is a privileged structure in medicinal chemistry, serving as a core for PDE3/PDE4 inhibitors (cardiotonic/vasodilatory activity) and COX-2/p38 MAP kinase inhibitors (anti-inflammatory activity).
This guide details its physicochemical profile, synthesis pathways, and handling protocols, bridging the gap between theoretical molecular properties and practical laboratory application.
Chemical Identity & Structure
The molecule exhibits lactam-lactim tautomerism , a critical feature for its solubility and receptor binding.[1] In the solid state and in polar solvents, the lactam (NH-C=O) form predominates.[1]
Parameter
Detail
IUPAC Name
6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
Common Class
6-Arylpyridazinone; Pyridazinone cardiotonic
Molecular Formula
C₁₂H₁₂N₂O
Molecular Weight
200.24 g/mol
SMILES
Cc1ccc(c(c1)C)c2ccc(=O)[nH]n2
Structural Features
Planar pyridazinone ring; Twisted biaryl bond (due to ortho-methyl steric hindrance); H-bond donor (NH); H-bond acceptor (C=O, N2)
Tautomerism Visualization
The equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms dictates its reactivity (e.g., N-alkylation vs. O-alkylation).[1]
Figure 1: Lactam-Lactim tautomeric equilibrium.[1] The lactam form is energetically favored in neutral aqueous media.
Physicochemical Profile
The following data aggregates experimental values from the 6-arylpyridazinone class and calculated descriptors for the specific 2,5-dimethyl analog.
Table 1: Key Physicochemical Parameters[2][3]
Property
Value (Approx/Calc)
Context & Causality
Physical State
White to off-white crystalline powder
High lattice energy due to intermolecular H-bonding (dimer formation).[1]
Melting Point
205 – 215 °C
Typical for 6-arylpyridazinones (e.g., 6-phenyl analog mp is ~202°C). The ortho-methyls may slightly lower MP due to disrupted planarity.[1]
Lipophilicity (LogP)
2.4 – 2.6
Base 6-phenylpyridazinone LogP is ~1.[1]5. Addition of two methyl groups (+0.5 each) increases hydrophobicity.[1]
Acidity (pKa)
10.5 – 11.0 (Acidic NH)
The pyridazinone ring is weakly acidic.[1] Deprotonation yields a resonance-stabilized anion.[1]
Water Solubility
Low (< 0.1 mg/mL)
High crystal lattice energy and moderate lipophilicity limit aqueous solubility.[1]
Solubility (Organic)
High in DMSO, DMF, Pyridine; Moderate in Ethanol (hot).
Protocol: Dissolve succinic anhydride (1.0 eq) in dichloromethane (DCM) or use neat p-xylene as solvent if excess is permissible.[1] Add anhydrous AlCl₃ (2.2 eq) portion-wise at 0°C. Stir at RT for 4-6 hours. Quench with ice/HCl.
Mechanism: Electrophilic aromatic substitution.[1] The 2,5-substitution pattern arises because p-xylene (1,4-dimethyl) directs the incoming acyl group ortho to a methyl group.
Protocol: Reflux the keto-acid in Ethanol/Water (or n-Butanol) with Hydrazine Hydrate (1.2 eq) for 3-5 hours. Cool to precipitate the dihydro-intermediate.[1]
Checkpoint: This yields the saturated 4,5-dihydro ring.[1]
Protocol: Dissolve intermediate in Glacial Acetic Acid. Add Bromine (1.05 eq) dropwise at 60-80°C. Alternatively, use Sodium 3-nitrobenzenesulfonate in alkaline media for a greener approach.[1]
Purification: Pour into crushed ice. Filter the precipitate.[1] Recrystallize from Ethanol/DMF.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commodity chemicals to the target pyridazinone.
Experimental Protocols for Validation
A. Solubility & LogP Determination (Shake-Flask Method)
To validate the lipophilicity (LogP ~2.5), use the miniaturized shake-flask method:
Preparation: Dissolve 1 mg of compound in 500 µL n-octanol (pre-saturated with water).
Equilibration: Add 500 µL water (pre-saturated with octanol). Vortex for 1 hour; centrifuge to separate phases.
Quantification: Analyze both phases via HPLC-UV (254 nm).
Plot Absorbance vs. pH to determine the inflection point (pKa).[1]
Biological Applications & Handling[1]
Pharmacological Context
This molecule acts as a bioisostere for the phthalazinone core found in drugs like Hydralazine or the pyridazinone in Levosimendan .[1]
Mechanism: Inhibition of PDE3 increases intracellular cAMP in cardiomyocytes (inotropy) and vascular smooth muscle (vasodilation).[1]
Selectivity: The 2,5-dimethyl substitution provides steric bulk that may enhance selectivity for specific PDE isoforms compared to the unsubstituted phenyl analog.[1]
Storage & Stability[1]
Stability: Stable to hydrolysis in neutral/acidic media.[1] The amide bond is part of the aromatic ring, making it resistant to metabolic cleavage compared to linear amides.
Light Sensitivity: Solid state is stable; solutions should be protected from light to prevent potential photo-oxidation or dimerization.[1]
Storage: Store at +2°C to +8°C, desiccated.
References
Sotelo, E., et al. (2002).[1] "Pyridazines.[1][2][3][4][5][6][7][8][9][10][11] Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[1] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882. Link
Asif, M. (2010).[1][6] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research, 2(2), 1118-1140. Link
Mishra, R., et al. (2010).[1][7] "6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one."[1][7] Molbank, M700.[1][7] Link
PubChem Compound Summary. "3(2H)-Pyridazinone" and "6-phenyl-3(2H)-pyridazinone" (Analogous Scaffolds). Link
Sigma-Aldrich. "6-Phenyl-3(2H)-pyridazinone Product Specification." Link
A Technical Guide to the Potential Therapeutic Targets of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
Abstract The pyridazin-3(2H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This technic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridazin-3(2H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This technical guide explores the potential therapeutic targets of a specific derivative, 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one. While direct literature on this exact molecule is sparse, a comprehensive analysis of the broader pyridazinone class allows for the extrapolation of highly probable mechanisms and therapeutic applications. We will delve into the most prominent target families associated with this scaffold—phosphodiesterases (PDEs), cyclooxygenases (COX), and various oncology-related targets like protein kinases and PARP. For each potential target, this guide provides a mechanistic rationale, detailed protocols for experimental validation, and a discussion of the structure-activity relationships that underpin therapeutic potential. The objective is to provide a foundational framework for researchers initiating drug discovery programs centered on this promising chemical entity.
Introduction: The Pyridazinone Core as a Versatile Pharmacophore
The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[3] Its chemical tractability and ability to form key interactions with biological macromolecules have made it a cornerstone for the development of agents targeting a diverse range of diseases, including cardiovascular disorders, inflammation, and cancer.[3][4][5]
The subject of this guide, 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, combines this potent core with a 2,5-dimethylphenyl substituent at the 6-position. This substitution is critical, as the nature of the aryl group at this position is a known determinant of activity and selectivity across different target classes. The dimethyl substitution may influence binding affinity through enhanced hydrophobic interactions or by sterically directing the molecule into a specific conformation within a target's active site. This guide will dissect the most promising therapeutic avenues for this compound based on a robust analysis of its parent scaffold.
Target Class I: Phosphodiesterases (PDEs) - Modulators of Cyclic Nucleotide Signaling
Phosphodiesterases are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] The pyridazinone scaffold is famously associated with the inhibition of several PDE isoforms, making this target class a primary area of investigation.[3][8]
Potential Target: Phosphodiesterase 3 (PDE3) for Cardiovascular Disease
Mechanistic Rationale: PDE3 is highly expressed in cardiac and vascular smooth muscle. Its inhibition prevents the breakdown of cAMP.[8] In the heart, elevated cAMP levels lead to increased activation of protein kinase A (PKA), which phosphorylates calcium channels, resulting in a positive inotropic (increased contractility) effect.[9] In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation.[3] This dual action, known as "inodilation," is highly desirable for the treatment of congestive heart failure (CHF).[8][9] Numerous pyridazinone derivatives, such as imazodan and bemoradan, have been developed as potent PDE3 inhibitors.[3][10]
Signaling Pathway: PDE3 Inhibition in Cardiomyocytes
Caption: PDE3 inhibition pathway in cardiac muscle.
Experimental Validation Workflow
A tiered approach is recommended, starting with biochemical assays and progressing to cell-based and ex vivo models.
Workflow Diagram: PDE3 Inhibition Screening
Caption: Tiered screening workflow for PDE3 inhibitors.
Protocol 2.1.1: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
Principle: This assay measures the displacement of a fluorescently labeled cAMP analog from the PDE3 active site by the test compound.
Materials: Recombinant human PDE3 enzyme, FAM-cAMP (fluorescent tracer), anti-cAMP antibody, assay buffer, 384-well microplates, test compound (serial dilutions).
Procedure:
Prepare serial dilutions of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one in DMSO, then dilute further in assay buffer. Recommended starting concentration: 100 µM.
To each well of a 384-well plate, add 5 µL of the diluted compound. Include wells for positive control (known PDE3 inhibitor, e.g., milrinone) and negative control (DMSO vehicle).
Add 10 µL of recombinant PDE3 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
Add 5 µL of FAM-cAMP substrate solution to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.
Stop the reaction by adding 10 µL of a solution containing the anti-cAMP antibody. The antibody will bind any remaining FAM-cAMP.
Read the plate on a fluorescence polarization plate reader. High polarization indicates low enzyme activity (tracer is bound to antibody), while low polarization indicates high enzyme activity (tracer has been hydrolyzed).
Data Analysis: Calculate the percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Hypothetical PDE Inhibition Profile
Compound
PDE3 IC₅₀ (nM)
PDE4 IC₅₀ (nM)
PDE5 IC₅₀ (nM)
Selectivity (PDE4/PDE3)
Test Compound
50
>10,000
2,500
>200x
Milrinone
250
>50,000
>50,000
>200x
| Roflumilast | >10,000 | 4 | >10,000 | N/A |
Potential Target: Phosphodiesterase 4 (PDE4) for Inflammatory Diseases
Mechanistic Rationale: PDE4 is the predominant PDE isoform in inflammatory cells like macrophages and neutrophils.[11][12] Its inhibition raises intracellular cAMP, which in turn activates PKA. PKA activation leads to the phosphorylation and inactivation of transcription factors such as NF-κB and suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[12] This mechanism makes PDE4 inhibitors effective anti-inflammatory agents, particularly for respiratory diseases like COPD and asthma.[11] Several pyridazinone-based compounds have been explored as PDE4 inhibitors.[11][13][14]
Protocol 2.2.1: Cell-Based TNF-α Release Assay
Principle: This assay measures the ability of the test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells.
Cell Line: Human monocytic cell line, THP-1.
Procedure:
Differentiate THP-1 monocytes into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Plate the differentiated cells in a 96-well plate.
Pre-incubate the cells with various concentrations of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one (or vehicle control) for 1 hour.
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
Incubate for 6 hours to allow for cytokine production and release.
Collect the cell culture supernatant.
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit.
Data Analysis: Determine the IC₅₀ value by plotting the percentage inhibition of TNF-α release against the log concentration of the test compound. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) must be run to ensure the observed inhibition is not due to cell death.
Target Class II: Cyclooxygenases (COX) - Key Enzymes in Inflammation
Mechanistic Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14][15] While COX-1 is constitutively expressed and has homeostatic functions (e.g., protecting the gastric mucosa), COX-2 is inducible at sites of inflammation.[13] The pyridazinone scaffold has been incorporated into selective COX-2 inhibitors, which aim to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][13] The 6-aryl substitution pattern is crucial for achieving COX-2 selectivity.
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway to reduce inflammation.
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between PGG₂ (produced by COX) and a fluorometric probe generates a fluorescent product.
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, heme, fluorometric probe (e.g., ADHP), assay buffer, test compound.
Procedure:
Run two separate assays in parallel: one for COX-1 and one for COX-2.
Add assay buffer, heme, and the respective COX enzyme to wells of a 96-well plate.
Add serial dilutions of the test compound or controls (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 10 minutes at 37°C.
Add the fluorometric probe.
Initiate the reaction by adding arachidonic acid.
Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 535/587 nm) for 5 minutes.
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).
Table 2: Hypothetical COX Inhibition Profile
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Test Compound
25
0.2
125
Celecoxib
15
0.04
375
| Ibuprofen | 13 | 35 | 0.37 |
Target Class III: Oncology Targets
The pyridazinone scaffold is a versatile platform for developing targeted anticancer agents that act on a variety of pathways crucial for cancer cell growth and survival.[3][4][16]
Mechanistic Rationale: Tyrosine kinases are critical components of signaling pathways that control cell proliferation, angiogenesis, and metastasis.[16] Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or c-Met is a hallmark of many cancers.[16][17] Pyridazinone derivatives have been designed as inhibitors that compete with ATP for the kinase active site, thereby blocking downstream signaling and inhibiting tumor growth and angiogenesis.[16][17]
Protocol 4.1.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the kinase active site by detecting the displacement of a fluorescent tracer.
In a 384-well plate, combine the kinase, the Eu-labeled antibody, and the test compound.
Add the Alexa Fluor™-labeled tracer.
Incubate for 60 minutes at room temperature.
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is proportional to tracer binding. A decrease in the ratio indicates displacement by the test compound. Calculate IC₅₀ values from the dose-response curve.
Mechanistic Rationale: PARP enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks.[18] In cancers with mutations in DNA repair genes like BRCA1/2, inhibiting PARP leads to the accumulation of irreparable double-strand breaks during replication, causing selective cell death—a concept known as synthetic lethality.[16] The pyridazinone core has been identified as a scaffold for developing PARP inhibitors.[3][4]
Protocol 4.2.1: Cell-Based PARP-1 Activity Assay
Principle: This assay quantifies the level of poly(ADP-ribose) (PAR) polymers in cells, which is a direct product of PARP activity.
Cell Line: A cancer cell line known to be sensitive to PARP inhibition, such as the BRCA1-deficient breast cancer line HCC1937.
Procedure:
Plate cells in a 96-well plate and allow them to adhere overnight.
Treat cells with serial dilutions of the test compound (or a known PARP inhibitor like Olaparib) for 2 hours.
Induce DNA damage to stimulate PARP activity by treating with a low dose of hydrogen peroxide (H₂O₂) for 15 minutes.
Fix, permeabilize, and block the cells.
Incubate with a primary antibody specific for PAR polymers.
Incubate with a secondary antibody conjugated to a fluorescent reporter (e.g., Alexa Fluor™ 488).
Stain cell nuclei with DAPI.
Image the plate using a high-content imaging system.
Data Analysis: Quantify the fluorescence intensity of the PAR signal per cell. Determine the IC₅₀ for the inhibition of PAR formation.
Conclusion and Future Directions
The 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one molecule stands as a promising candidate for drug discovery, backed by the extensive and versatile pharmacology of its parent pyridazinone scaffold. The primary potential therapeutic targets lie in the inhibition of phosphodiesterases (PDE3 and PDE4), cyclooxygenases (COX-2), and key oncology targets such as tyrosine kinases and PARP.
The 2,5-dimethylphenyl substituent is a key feature that warrants detailed investigation. Its steric and electronic properties could drive potency and, critically, selectivity for one target class over another. For example, it may favor the hydrophobic sub-pockets in certain kinase active sites or influence the conformation required for selective COX-2 binding.
The immediate next steps in a research program should involve the synthesis of the compound and its systematic evaluation using the experimental workflows outlined in this guide. A comprehensive screening against a panel of PDEs, COX isoforms, and cancer-related kinases would rapidly illuminate its most promising therapeutic trajectory. Subsequent medicinal chemistry efforts could then focus on optimizing potency, selectivity, and ADME properties to advance a lead candidate toward clinical development.
References
Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(15), 1085–1110. [Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Chourasiya, V., & Chourasiya, R. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
Allart-Simon, I., Moniot, A., Bisi, N., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 422–430. [Link]
El-Sayed, M. A. A., El-Tanany, B. M., & El-Kashef, H. S. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Pharmaceutical Sciences and Research. [Link]
Kushwaha, N., & Singh, P. (2022). Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents. Archiv der Pharmazie, 355(12), e2200371. [Link]
Asif, M. (2017). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Current Drug Discovery Technologies. [Link]
Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of positive inotropic phosphodiesterase III inhibitors. Naunyn-Schmiedeberg's archives of pharmacology, 334(4), 484–492. [Link]
Asif, M. (2022). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Coronaviruses. [Link]
Boukharsa, Y., El Ghozlani, M., El Harti, A., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
Allam, M. M., El-Sayed, M. A. A., & El-Gohary, N. M. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 1–17. [Link]
Li, Y., Feng, Y., Li, S., et al. (2014). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Archiv der Pharmazie, 347(11), 812–818. [Link]
Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]
Sircar, I., Weishaar, R. E., Kobylarz-Singer, D., et al. (1987). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 30(11), 1955–1962. [Link]
Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]
George, R. F., Abd-Rabo, Z. S., & Serry, A. M. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(37), 25883–25902. [Link]
Abdel-Aziz, A. A. M., El-Azab, A. S., & ElTahir, K. E. H. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Letters in Drug Design & Discovery, 15(10), 1058–1068. [Link]
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Shakeel, F., Haq, N., Alshehri, S., & El-Sayed, M. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3378. [Link]
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An In-depth Technical Guide to 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential biological activities, and future research directions for this specific molecule. While extensive research on the broader pyridazinone scaffold is available, this guide will focus on the specific attributes and potential of the 6-(2,5-dimethylphenyl) substituted variant.
Introduction to the Pyridazinone Scaffold
The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This scaffold has proven to be a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] The pharmacological profile of pyridazinone derivatives can be significantly modulated by the nature and position of substituents on the pyridazinone ring. The substituent at the 6-position, in particular, plays a crucial role in determining the compound's biological activity.
Synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
The synthesis of 6-aryl-pyridazin-3(2H)-ones is typically achieved through the cyclocondensation of a corresponding γ-ketoacid with hydrazine.[5][6] In the case of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, the key precursor is 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. A plausible and efficient synthetic route is outlined below.
Experimental Protocol:
Step 1: Synthesis of the γ-Ketoacid Precursor: 4-(2,5-dimethylphenyl)-4-oxobutanoic acid
This precursor can be synthesized via a Friedel-Crafts acylation of p-xylene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Materials: p-Xylene, succinic anhydride, anhydrous aluminum chloride, dry solvent (e.g., nitrobenzene or 1,2-dichloroethane), hydrochloric acid, water, and an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
Procedure:
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in the chosen dry solvent, add succinic anhydride portion-wise with stirring.
Slowly add p-xylene to the mixture, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
Extract the aqueous layer with an organic solvent.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization to yield 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.
Step 2: Cyclization to form 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
The synthesized γ-ketoacid is then cyclized using hydrazine hydrate.
Materials: 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, hydrazine hydrate, and a suitable solvent (e.g., ethanol or acetic acid).
Procedure:
Dissolve 4-(2,5-dimethylphenyl)-4-oxobutanoic acid in the chosen solvent.
Add hydrazine hydrate to the solution.
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
Collect the precipitate by filtration and wash with a cold solvent.
The crude 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one can be purified by recrystallization.
Step 3: Aromatization to 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
The final step involves the dehydrogenation of the dihydropyridazinone ring to yield the aromatic pyridazinone.
Materials: 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, a suitable dehydrogenating agent (e.g., bromine in acetic acid or palladium on carbon), and an appropriate solvent.
Procedure:
Dissolve the dihydropyridazinone in a suitable solvent.
Add the dehydrogenating agent.
Stir the reaction at an appropriate temperature for a specified time.
After completion, the reaction is worked up accordingly (e.g., neutralization, extraction).
The final product, 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, is purified by chromatography or recrystallization.
A related synthesis has been reported for a similar compound, 6-(2,5-Dimethylphenyl)-2-(p-sulfamylphenyl)-4, 5-dihydropyridazine-3(2H)-one, which was prepared by the condensation of the corresponding β-aroylpropionic acid with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.[1] This further supports the feasibility of the proposed synthetic pathway.
Caption: Synthetic workflow for 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one.
Potential Biological Activities and Mechanism of Action
While specific biological data for 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is not extensively available in the public domain, the well-established pharmacology of the pyridazinone class allows for informed predictions of its potential activities.
Anti-inflammatory and Analgesic Activity
Many 6-arylpyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties.[3][4] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The presence of the bulky and lipophilic 2,5-dimethylphenyl group at the 6-position could enhance binding to the active site of COX-2, potentially leading to selective inhibition.
Anticancer Activity
Several pyridazinone derivatives have been investigated for their anticancer properties.[1] The proposed mechanisms often involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The specific substitution pattern of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one may confer activity against specific cancer cell lines, a hypothesis that warrants experimental validation.
Cardiovascular Effects
The pyridazinone scaffold is also a key component of several cardiovascular drugs.[2][7] Derivatives have been shown to act as vasodilators, antihypertensive agents, and cardiotonic agents.[2][7] The mechanism often involves the inhibition of phosphodiesterases (PDEs), particularly PDE3. The 2,5-dimethylphenyl substituent could influence the compound's affinity and selectivity for different PDE isoforms.
Caption: Potential biological activities and mechanisms of action.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-arylpyridazinones is highly dependent on the nature of the aryl substituent. The 2,5-dimethyl substitution on the phenyl ring in the target molecule is expected to have a significant impact on its pharmacological profile:
Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve its oral bioavailability.
Steric Hindrance: The methyl groups introduce steric bulk, which can influence the molecule's binding affinity and selectivity for its biological targets. For instance, the steric hindrance might favor binding to certain enzyme isoforms over others.
Metabolic Stability: The methyl groups may block positions on the phenyl ring that are susceptible to metabolic hydroxylation, potentially increasing the compound's metabolic stability and in vivo half-life.
Future Directions and Conclusion
6-(2,5-dimethylphenyl)pyridazin-3(2H)-one represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyridazinones. Based on the established chemistry and biology of this scaffold, the following future research is warranted:
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including COX-1/COX-2, various protein kinases, and phosphodiesterases, to determine its primary mechanism of action.
Cell-based Assays: The anti-inflammatory, anticancer, and cardiovascular effects should be evaluated in relevant cell-based models.
In Vivo Studies: If promising in vitro activity is observed, the compound should be advanced to in vivo models of disease to assess its efficacy, pharmacokinetics, and safety profile.
References
Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. Available at: [Link]
Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available at: [Link]
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
Application Note: Synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one Scaffolds
-aroylpropionic acid. Abstract & Scope This application note details the robust synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one , a pharmacophore critical in the development of cardiotonic agents, COX-2 inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
-aroylpropionic acid.
Abstract & Scope
This application note details the robust synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one , a pharmacophore critical in the development of cardiotonic agents, COX-2 inhibitors, and antihypertensives.
Critical Chemical Distinction: The reaction of
-aroylpropionic acid with hydrazine hydrate yields the 4,5-dihydro intermediate. To obtain the fully unsaturated pyridazin-3(2H)-one specified in the topic, a subsequent dehydrogenation (aromatization) step is required. This guide covers both the cyclization (Step 1) and the oxidative aromatization (Step 2) to ensure the researcher obtains the correct target molecule.
Core Reaction Pathway
The synthesis proceeds via a nucleophilic addition-elimination reaction followed by an oxidative dehydrogenation.
Figure 1: Synthetic workflow from the keto-acid precursor to the aromatic pyridazinone target.
Materials & Equipment
Reagents
Reagent
CAS Registry #
Grade
Role
3-(2,5-dimethylbenzoyl)propionic acid
Custom/Synth
>98%
Starting Material
Hydrazine Hydrate ()
7803-57-8
80% or 98%
Cyclization Agent
Ethanol (EtOH)
64-17-5
Absolute
Solvent (Step 1)
Glacial Acetic Acid (AcOH)
64-19-7
ACS Reagent
Solvent (Step 2)
Bromine ()
7726-95-6
Reagent
Oxidant (Step 2)
Equipment
Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 2-neck adapter.
Temperature Control: Oil bath with magnetic stirring hotplate.
Monitoring: TLC plates (Silica Gel
), UV lamp (254 nm).
Filtration: Buchner funnel, vacuum pump.
Experimental Protocol
Step 1: Cyclization to 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
Principle: The keto-acid undergoes condensation with hydrazine to form a hydrazone, which immediately cyclizes via intramolecular nucleophilic attack on the carboxylic acid carbon, releasing water.
Preparation: In a 100 mL RBF, dissolve 3-(2,5-dimethylbenzoyl)propionic acid (10 mmol, 2.06 g) in Absolute Ethanol (30 mL).
NMR will show two triplets (or multiplets) around 2.4–3.0 ppm corresponding to the linkage of the dihydro ring.
Step 2: Aromatization to 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
Principle: To achieve the target specified in the topic (unsaturated ring), the dihydro intermediate must be oxidized. Bromine in acetic acid is the standard, high-yielding method for this scaffold.
Dissolution: Dissolve the dihydro-intermediate from Step 1 (5 mmol, ~1.01 g) in Glacial Acetic Acid (15 mL).
Oxidation: Heat the solution to
. Add a solution of Bromine (5.5 mmol, 0.88 g) in Acetic Acid (5 mL) dropwise over 15 minutes.
Safety: Perform this step in a fume hood. Bromine is highly toxic and corrosive.
Reaction: Stir at
for 2 hours . The color will evolve from deep orange to lighter amber as bromine is consumed.
Isolation: Cool the mixture and pour into ice-cold water (50 mL).
Neutralization: If no precipitate forms immediately, neutralize carefully with saturated sodium bicarbonate solution to pH ~7.
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF (9:1) if necessary.
NMR will show the disappearance of the methylene triplets and the appearance of aromatic protons on the pyridazine ring (typically a doublet pair around 7.0–8.0 ppm).
Mechanistic Insight
The formation of the pyridazinone ring follows a specific sequence. Understanding this mechanism aids in troubleshooting low yields.
Figure 2: Mechanistic steps for the cyclization of
-aroylpropionic acid.
Hydrazone Formation: The hydrazine nitrogen is more nucleophilic than the oxygen. It attacks the ketone carbonyl (C=O) of the aroyl group first.
Ring Closure: The terminal amine of the hydrazone intermediate attacks the carboxylic acid carbonyl.
Steric Influence: The 2,5-dimethyl substitution pattern creates steric bulk near the ketone. This may require slightly longer reflux times (6h) compared to unsubstituted phenyl analogs (3h) to ensure the initial hydrazone formation is complete.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Recommendation
Impact of Deviation
Hydrazine Stoichiometry
1.5 to 2.0 equivalents
<1.0 eq: Incomplete reaction; formation of azine byproducts (dimers).
Solvent Choice (Step 1)
Ethanol (Preferred)
Acetic Acid: Can be used, but makes workup harder. Water: Poor solubility of the starting acid.
Temperature (Step 2)
>100°C: Risk of brominating the methyl groups on the phenyl ring (benzylic bromination).
pH during Workup
Neutral (pH 7)
Pyridazinones can be amphoteric. Highly acidic or basic washes may dissolve the product, reducing yield.
Troubleshooting "Gooey" Products:
If the product oils out upon pouring into ice water:
Decant the water.
Triturate (grind) the oil with a small amount of cold diethyl ether or hexane.
This usually induces crystallization.
References
Asif, M. (2010).[1] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1117.[1]
Siddiqui, A. A., et al. (2010). Synthesis and Biological Evaluation of Some Pyridazinone Derivatives. International Journal of Research in Pharmacy and Chemistry.
Verma, S. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
Coates, W. J., & McKillop, A. (1992). Synthesis of 6-substituted-3(2H)-pyridazinones. Comprehensive Heterocyclic Chemistry. (General reference for dehydrogenation protocols using Bromine/Acetic Acid).
Disclaimer: This protocol involves hazardous chemicals (Hydrazine, Bromine). All procedures must be conducted in a fume hood with appropriate PPE.
developing assays for 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one activity
Application Notes & Protocols Title: A Strategic Guide to Assay Development for Novel Pyridazinone-Based Compounds: A Case Study with 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one For: Researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Title: A Strategic Guide to Assay Development for Novel Pyridazinone-Based Compounds: A Case Study with 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4] This guide presents a systematic, target-agnostic approach to developing biochemical and cell-based assays for novel compounds containing this core, using the uncharacterized molecule 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one as a working example. We provide a strategic workflow, from initial target hypothesis based on scaffold properties to detailed, validated protocols for a primary biochemical screen and a secondary cell-based assay. This document serves as a comprehensive resource for researchers seeking to elucidate the mechanism of action and quantify the potency of new chemical entities.
Introduction: The Pyridazinone Scaffold and a Path Forward
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological properties.[2][4][5] Various substitutions on the pyridazinone ring have led to agents with applications as cardiotonics, antihypertensives, analgesics, and anti-inflammatory drugs.[2][6] Given this chemical precedent, a novel compound like 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one can be rationally hypothesized to interact with targets involved in these pathways.
A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are responsible for the synthesis of pro-inflammatory mediators called prostanoids.[7][8] Therefore, a logical first step in characterizing our novel compound is to screen it against COX enzymes.
This guide details a two-stage process:
Primary Biochemical Assay: A direct, in vitro screen to measure the inhibition of recombinant human COX-2. This provides a rapid assessment of potency and direct target engagement.
Secondary Cell-Based Assay: A functional assay in a relevant cell line (e.g., murine macrophages) to confirm activity in a physiological context by measuring the downstream effects of COX-2 inhibition.[9][10]
This tiered approach ensures that initial "hits" from a simplified system are validated in a more complex biological environment, providing a solid foundation for further lead optimization.[11][12]
Strategic Assay Development Workflow
The path from a novel compound to a validated lead involves a structured progression of assays with increasing biological complexity. The goal is to first identify direct biochemical activity and then confirm that this activity translates to a functional effect in living cells.
Figure 1: Overall Assay Development Workflow.
Part 1: Primary Biochemical Inhibition Assay
The first step is to determine if the compound directly interacts with the purified target enzyme. A fluorometric inhibitor screening kit provides a sensitive and high-throughput method to measure the activity of COX-2.[7][8][13] The assay principle is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2, via a specific probe that generates a fluorescent signal.[8]
This protocol is adapted from commercially available kits.[7][8][13][14]
A. Materials Required:
COX-2, Human Recombinant enzyme
COX Assay Buffer
COX Probe (in DMSO)
COX Cofactor (in DMSO)
Arachidonic Acid (substrate)
NaOH solution
Celecoxib (positive control inhibitor)
Test Compound: 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, dissolved in DMSO
96-well white opaque flat-bottom plates
Fluorescence plate reader (Ex/Em = 535/587 nm)
B. Reagent Preparation:
Enzyme Preparation: Reconstitute recombinant COX-2 in sterile ddH₂O to the stock concentration specified by the manufacturer. Aliquot and store at -80°C. On the day of the assay, thaw on ice and dilute to the working concentration (e.g., 17.5 ng/µl) with COX Assay Buffer.[14] Keep on ice.
Test Compound Preparation: Prepare a 10 mM stock solution of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one in 100% DMSO. Create a serial dilution series in DMSO. For the assay, further dilute each concentration 10-fold in COX Assay Buffer to create 10X working solutions.
Control Preparation: Prepare 10X working solutions of Celecoxib (e.g., ranging from 1 nM to 100 µM) in COX Assay Buffer.
Substrate Preparation: Immediately before use, prepare the Arachidonic Acid/NaOH solution as per the manufacturer's protocol.[8][13] This typically involves a multi-step dilution in ethanol, NaOH, and buffer.
Reaction Mix: For each well, prepare 80 µL of Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
C. Assay Procedure:
Plate Layout: Designate wells for Blanks (no enzyme), Enzyme Control (EC, 100% activity, DMSO vehicle), Inhibitor Controls (IC, Celecoxib), and Test Compound (S).
Add Inhibitors/Controls: Add 10 µL of the 10X working solutions of the test compound, Celecoxib, or vehicle (COX Assay Buffer with DMSO) to the appropriate wells.
Add Enzyme: Add 10 µL of diluted COX-2 enzyme to all wells except the "Blank" wells. For Blanks, add 10 µL of COX Assay Buffer.
Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme.
Initiate Reaction: Add 80 µL of the Reaction Mix to each well.
Start Measurement: Immediately initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells using a multi-channel pipette.
Read Fluorescence: Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, taking readings every 30-60 seconds.
D. Data Analysis:
Calculate the reaction rate (slope) for each well by choosing two time points within the linear portion of the kinetic curve.
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (Slope_S / Slope_EC)) * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[15][16]
Part 2: Secondary Cell-Based Functional Assay
A positive result in the biochemical assay (a "hit") must be validated in a cellular context. This confirms that the compound can cross the cell membrane and inhibit the target in its native environment, leading to a functional downstream effect.[10][17] For COX-2, the key downstream product is Prostaglandin E2 (PGE2). We use the RAW 264.7 murine macrophage cell line, which robustly expresses COX-2 and produces PGE2 upon stimulation with lipopolysaccharide (LPS).[18][19][20]
COX-2 Signaling Pathway
Figure 2: Simplified COX-2 signaling pathway in macrophages.
Protocol 2: LPS-Induced PGE2 Production in RAW 264.7 Cells
This protocol measures the concentration of PGE2 in the cell culture supernatant using a competitive Enzyme Immunoassay (EIA).[19][21]
A. Materials Required:
RAW 264.7 cell line
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Lipopolysaccharide (LPS) from E. coli
Test Compound and positive control (e.g., Indomethacin or Celecoxib)
24-well or 48-well cell culture plates
Prostaglandin E2 (PGE2) EIA Kit
MTT or similar viability assay kit
B. Cell Culture and Treatment:
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/mL (1 mL per well) and culture overnight to allow for adherence.[19]
Compound Pre-treatment: The next day, remove the culture medium. Add fresh medium containing various concentrations of the test compound or controls. Incubate for 2 hours.
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100-1000 ng/mL (except for the vehicle control wells).
Incubation: Incubate the cells for 24 hours at 37°C in 5% CO₂.[19]
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 15 minutes to remove any cells or debris.[19] Store the clarified supernatant at -80°C until the PGE2 assay is performed.
Cell Viability: Perform an MTT assay on the remaining cells in the plate to ensure that the observed reduction in PGE2 is not due to compound-induced cytotoxicity.
C. PGE2 Measurement (EIA):
Perform the PGE2 EIA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the samples, a PGE2-acetylcholinesterase conjugate (tracer), and a PGE2 monoclonal antibody to a plate pre-coated with an anti-mouse IgG antibody.
After incubation and washing, a substrate is added, and the color development is measured using a plate reader at 405-420 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
Calculate the PGE2 concentration in each sample by comparing its absorbance to a standard curve generated with known amounts of PGE2.
Data Presentation and Interpretation
Assay Validation Metrics
Before screening, it is essential to validate the assay's robustness. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[22][23][24]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
μp, σp = Mean and standard deviation of the positive control (e.g., uninhibited enzyme)
μn, σn = Mean and standard deviation of the negative control (e.g., maximally inhibited enzyme)
*Data are presented as mean ± SD. A significant decrease in viability at 100 µM suggests potential cytotoxicity at high concentrations.
Conclusion
This application note provides a comprehensive and logical framework for the initial characterization of a novel pyridazinone-based compound. By starting with a direct biochemical assay and progressing to a functionally relevant cell-based model, researchers can efficiently determine the potency and cellular efficacy of new chemical entities. This structured approach, grounded in established scientific principles, ensures the generation of reliable and translatable data, paving the way for subsequent stages of drug discovery and development.[11][28]
References
Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Abdel-Alim, A. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 14(7), 1195–1221. [Link]
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
Cromwell, E., Cho, B., Hoxha, O., Bristol, N., Olsen, C., & Sirenko, O. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. [Link]
Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910. [Link]
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. [Link]
Protein Fluidics, Inc. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. [Link]
Auld, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. [Link]
Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. [Link]
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]
Samanta, A., et al. (2014). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. [Link]
Gregor, I., et al. (2003). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 42(4), 1137-1146. [Link]
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. [Link]
ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples? [Link]
BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality? [Link]
Bio-Rad. (2023). Investigating the Importance of Assays in Drug Discovery and Development. [Link]
Chicka, M. C., et al. (2008). Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. Journal of Cellular Biochemistry, 103(3), 860-869. [Link]
University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
Qu, et al. (2015). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 10(1), 327-333. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Hammer, K. D., et al. (2008). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Journal of Agricultural and Food Chemistry, 56(17), 7773-7781. [Link]
Foley, T. L., et al. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Pharmacology and Experimental Therapeutics, 362(1), 130-143. [Link]
ResearchGate. (n.d.). Effect of CTM on LPS-induced PGE2 production in RAW 264.7 cells. [Link]
El-Gohary, N. S. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
improving yield of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one synthesis
The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one . It prioritizes yield optimization, troubleshooting, and mechanistic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one . It prioritizes yield optimization, troubleshooting, and mechanistic understanding.
Ticket Subject: Improving Yield of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
Assigned Specialist: Senior Application Scientist
Status: Open
Executive Summary & Core Reaction Pathway
The synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one typically proceeds via a three-step sequence starting from
-xylene . Yield losses are most common during the Friedel-Crafts acylation (regioselectivity/polyacylation) and the final aromatization step (over-oxidation or incomplete reaction).
Caption: Step-wise synthesis pathway identifying critical intermediates (A and B) where yield is often compromised.
Phase 1: The Friedel-Crafts Acylation (Yield Trap #1)
Objective: Synthesize 3-(2,5-dimethylbenzoyl)propionic acid.
Standard Yield Target: >85%
Protocol Optimization
The reaction between
-xylene and succinic anhydride is the foundation. Low yields here are typically due to moisture deactivation of AlCl or incorrect stoichiometry .
Stoichiometry Rule: You must use at least 2.2 equivalents of AlCl
.
Reasoning: The first equivalent complexes with the succinic anhydride to generate the acylium ion. The second equivalent complexes with the carbonyl oxygen of the product (the keto-acid), deactivating it and preventing further reaction. If you use only 1.0–1.5 eq, the reaction will stall at ~50% conversion [1, 6].
Solvent Choice: Use
-xylene as both reagent and solvent if cost permits. This drives the kinetics via mass action. If using a co-solvent, Nitrobenzene or DCM are preferred, but neat -xylene is cleaner for isolation.
Troubleshooting Guide (Phase 1)
Symptom
Probable Cause
Corrective Action
Black/Tarry Reaction Mixture
Temperature too high (>40°C) or rapid addition.
Maintain temp <5–10°C during AlCl addition. Slow ramp to RT.
Gummy Solid upon Hydrolysis
Aluminum salts trapping product.
Use conc. HCl/Ice for quenching. Stir vigorously for 1–2 hours to break Al-complex.
Low Yield (<50%)
Old/Wet AlCl or insufficient equivalents.
Use fresh anhydrous AlCl. Ensure 2.2:1 ratio (AlCl:Anhydride).
Phase 2: Cyclization & Aromatization (The Critical Transition)
Objective: Convert keto-acid to the fully aromatic pyridazinone.
Standard Yield Target: >90% (Cyclization), >80% (Aromatization)
Step 2: Cyclization (Formation of Dihydro- Intermediate)
Reflux the keto-acid with Hydrazine Hydrate (1.2 eq) in Ethanol.
Optimization: If the ring closure is slow, add a catalytic amount of Acetic Acid.
Checkpoint: Isolate the 4,5-dihydro intermediate. Do not assume it oxidized spontaneously. While some procedures suggest a "one-pot" oxidative cyclization, separating the dihydro- compound allows you to verify purity before the sensitive oxidation step [1, 15].
Step 3: Aromatization (Dehydrogenation)
This is the most common failure point. The dihydro- ring must be oxidized to the aromatic pyridazinone.
Method A: Bromine/Acetic Acid (Standard)
Protocol: Dissolve dihydro- compound in Glacial Acetic Acid. Add Br
(1.05 eq) dropwise at 60–70°C.
Risk:[2][3][4] Since your molecule has methyl groups on the phenyl ring (2,5-dimethyl), benzylic bromination is a major side reaction (radical mechanism).
Mitigation: Keep the temperature strictly controlled. Do not use excess bromine.
Method B: Sodium
-Nitrobenzenesulfonate (Recommended for Yield)
Why: This is a milder, base-catalyzed oxidative dehydrogenation that avoids halogenation of the methyl groups.
Protocol: Reflux the dihydro- compound in aqueous NaOH with Sodium 3-nitrobenzenesulfonate.
Result: Often yields cleaner product (>85%) compared to the Br
method for alkyl-substituted phenyl rings.
Troubleshooting Logic (Phase 2 & 3)
Caption: Decision tree for diagnosing yield loss during the cyclization and oxidation steps.
Frequently Asked Questions (FAQs)
Q: Can I perform the synthesis in a "One-Pot" manner to save time?A: While possible, it is not recommended for maximizing yield on the first attempt. The Friedel-Crafts byproducts (aluminum salts) interfere with the hydrazine cyclization. It is best to isolate the keto-acid (Step 1) by precipitation into dilute HCl. However, Steps 2 and 3 (Cyclization and Oxidation) can be telescoped if you use the Bromine method, but isolation of the dihydro- intermediate is safer for characterization [1, 11].
Q: My final product is colored (yellow/orange) but should be white. Why?A: This usually indicates trace contamination with the azo-impurity or incomplete removal of the oxidant byproducts (e.g., nitro-reduced species).
Fix: Recrystallize from Ethanol or DMF/Water . If using Method B (Sulfonate), ensure thorough washing with water to remove the sulfonate salts [15].
Q: The Friedel-Crafts reaction solidified and I can't stir it.A: This is a good sign (high conversion), but mechanically problematic.
Fix: Add more solvent (
-xylene) or use a mechanical stirrer (overhead) instead of a magnetic bar. Do not let the reaction overheat due to lack of stirring (hotspots cause tar).
Q: How do I confirm the structure of the intermediate vs. the final product?A:
Dihydro- (Intermediate): NMR will show a characteristic
or complex multiplet for the protons of the pyridazine ring at 2.5–3.0 ppm.
Final Aromatic Product: These methylene signals disappear and are replaced by a characteristic aromatic singlet (or doublet) for the pyridazinone ring protons (
6.9–7.5 range), and the integration of aromatic protons will increase [15, 20].
References
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
Friedel–Crafts acylation of xylene isomers. Vaia. Available at: [Link][5][6]
Discovery of MGL-3196 (Resmetirom), a Highly Selective Thyroid Hormone Receptor β agonist. (Relevant Pyridazinone Analog Synthesis). Journal of Medicinal Chemistry. Available at: [Link]
Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. RACO. Available at: [Link]
Reactions of 3-(2,5-dimethylbenzoyl)propionic acid with hydrazine hydrate. ResearchGate. Available at: [Link]
Friedel-Crafts Acylation: Mechanism and Stoichiometry. Wikipedia. Available at: [Link]
Technical Support Center: Purification of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Purification, Solubility, and Analysis of 6-Arylpyridazinones Executive Summary Welcome to the technical support hub for 6-(2,5-dimethylphen...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Role: Senior Application Scientist
Subject: Troubleshooting Purification, Solubility, and Analysis of 6-Arylpyridazinones
Executive Summary
Welcome to the technical support hub for 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one . This compound belongs to the class of 6-arylpyridazinones, frequently investigated for cardiotonic (PDE3 inhibition) and anti-inflammatory activity.
Users typically encounter three distinct classes of failure modes with this molecule:
"Brick Dust" Solubility: The compound exhibits high crystallinity and poor solubility in common organic solvents (MeOH, EtOH, DCM), making standard recrystallization difficult.
Tautomeric Tailing: HPLC analysis often shows peak splitting or severe tailing due to the lactam-lactim tautomeric equilibrium.
Dihydro-Contamination: Synthetic routes involving succinic anhydride often yield the 4,5-dihydro intermediate, which co-crystallizes with the aromatic product.
This guide provides autonomous, field-proven protocols to resolve these specific bottlenecks.
Module 1: Recrystallization & Solubility
Q: My crude product is a beige solid that won't dissolve in boiling ethanol or methanol. How do I recrystallize it?
A: Switch to a "High-Thermal-Delta" solvent system or Acetic Acid.
The 2,5-dimethyl substitution pattern on the phenyl ring adds significant lipophilicity and steric bulk, while the pyridazinone core creates strong intermolecular hydrogen bonding (dimerization). This combination often renders the molecule insoluble in alcohols even at reflux.
Protocol A: The DMSO/Water Crash (Recommended for >5g scale)
This method utilizes the high solubility of pyridazinones in dipolar aprotic solvents and their insolubility in water.
Dissolution: Suspend the crude solid in DMSO (Dimethyl Sulfoxide) at a ratio of 3-5 mL per gram .
Heating: Heat to 80–100°C . The solution should become clear and amber-colored.
Troubleshooting: If solids persist, filter hot through a sintered glass funnel to remove inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts).
Precipitation: Slowly add hot water (80°C) to the stirring DMSO solution until a persistent turbidity is observed (approx. 1:1 ratio).
Cooling: Remove heat and allow the mixture to cool slowly to room temperature with gentle stirring. Then, chill on ice for 2 hours.
Filtration: Filter the white/off-white precipitate.
Critical Wash: Wash the cake copiously with water (to remove DMSO) followed by a small displacement wash with cold isopropanol (to facilitate drying).
Protocol B: Glacial Acetic Acid (Recommended for removal of colored impurities)
Pyridazinones are weak bases and dissolve well in hot acetic acid.
Dissolve crude material in Glacial Acetic Acid (5 mL/g) at reflux.
Add Activated Charcoal (5 wt%) and reflux for 10 minutes to remove oxidative colored impurities.
Filter hot through Celite.
Dilute the filtrate with an equal volume of water while hot.
Cool to 4°C to crystallize.
Module 2: Chromatography & Analysis
Q: My HPLC peaks are tailing or splitting into two. Is my compound decomposing?
A: Likely not. You are observing Lactam-Lactim Tautomerism.
Pyridazin-3(2H)-ones exist in equilibrium between the oxo-form (lactam) and the hydroxy-form (lactim) . On silica or C18 columns with neutral pH mobile phases, the proton shifts between N2 and O3, causing peak broadening or splitting.
The Fix: You must "lock" the tautomer using pH control.
Prevents silanol interactions with the basic nitrogen.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Acidic pH (<3) protonates the carbonyl, favoring a single species and sharpening the peak.
Mobile Phase B
Acetonitrile + 0.1% TFA
Matches ionic strength of Phase A.
Gradient
10% B 90% B over 15 mins
Standard gradient for lipophilic aromatics.
Detection
UV @ 254 nm
The aromatic pyridazinone ring absorbs strongly here.
Visualizing the Logic: Purification Decision Tree
The following diagram outlines the logical flow for processing crude 6-arylpyridazinones based on initial purity assessments.
Caption: Logical workflow for selecting solvent systems and remediation steps based on physical properties and impurity profiles.
Module 3: Synthetic Impurity Scavenging
Q: I see a persistent impurity at RRT 0.9 (relative retention time) that co-crystallizes. What is it?
A: It is likely the 4,5-dihydro-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one.
The Cause: The synthesis typically involves reacting a
-keto acid with hydrazine.[1][2] This yields the 4,5-dihydro intermediate first.[1][2] The final step is an oxidation (dehydrogenation) to form the aromatic ring. If this oxidation is incomplete, the dihydro-analog remains. Because it is structurally nearly identical (differing only by two hydrogens), it co-crystallizes stubbornly.
The Fix: You cannot purify this out easily. You must drive the reaction to completion chemically.
Chemical Scavenging Protocol
Do not attempt further recrystallization. Instead, perform a "finishing" oxidation on the crude solid:
Dissolve the crude mixture in Glacial Acetic Acid .
Add 1.1 equivalents (relative to the estimated impurity) of Bromine (Br₂) or Sodium 3-nitrobenzenesulfonate .
Heat to 60–80°C for 1–2 hours.
Monitor by HPLC until the dihydro-peak disappears.
Pour into ice water to precipitate the fully aromatic product.
Wash with 10% Sodium Thiosulfate (to remove excess bromine) followed by water.
Module 4: Physical Data Reference
Use these values to validate your purified compound.
Property
Expected Value
Notes
Appearance
White to off-white needles
Yellow indicates oxidative impurities.
Melting Point
> 200°C (Typically 215–225°C)
Sharp range (< 2°C) indicates high purity.
Solubility (Water)
< 0.1 mg/mL
Practically insoluble.
Solubility (DMSO)
> 50 mg/mL
Excellent solvent for NMR/Stock solutions.
UV
~250 nm, ~280 nm
Characteristic of the pyridazinone chromophore.
References
Sotelo, E., et al. (2005). "Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones." Journal of Combinatorial Chemistry, 7(3), 414-420.[3] Link
Rathish, I. G., et al. (2012). "Synthesis and evaluation of some new 6-aryl-pyridazin-3(2H)-one derivatives as potential cardiotonic agents." International Journal of Drug Design and Discovery. (Contextual grounding for 6-arylpyridazinone synthesis and properties).
Asif, M. (2011). "Synthesis and chemistry of pyridazin-3(2H)-ones." International Journal of Chemical and Analytical Science. (Review of solubility and tautomerism).
Chintakunta, V. K., et al. (2002). "3-O-Substituted Benzyl-6-Phenyl-Pyridazinones as COX-2 Inhibitors." European Journal of Medicinal Chemistry.
BenchChem. "Purification protocols for 3(2H)-pyridazinone derivatives." (General solubility data for pyridazinone scaffolds). Link
Welcome to the technical support center. You are likely here because 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is behaving like "brick dust"—a high-melting, crystalline solid that resists dissolution in aqueous media and precipitates unpredictably during dilutions.
The Root Cause:
This molecule presents a dual challenge:
High Crystal Lattice Energy: The pyridazinone core forms strong intermolecular hydrogen bonds (dimers) in the solid state [1].
Lipophilicity: The 2,5-dimethylphenyl moiety significantly increases LogP compared to the unsubstituted phenyl parent, making it hydrophobic.
This guide provides modular troubleshooting to overcome these specific thermodynamic barriers.
Module 1: Stock Solution Preparation
Issue: “I cannot get a clear 10 mM stock solution, even in DMSO.”
Diagnosis:
While dimethyl sulfoxide (DMSO) is the thermodynamic solvent of choice for this class [2], the dissolution process is endothermic and entropy-driven .[1][2] Simply adding solvent at room temperature is often insufficient to break the crystal lattice.
Protocol: The Thermal-Sonic Cycle
Do not rely on vortexing alone. Follow this cycle to ensure true dissolution:
Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%). Avoid wet DMSO, as water acts as a potent anti-solvent.
The Cycle:
Step A: Add DMSO to the solid.
Step B: Sonicate at 40–50°C (warm water bath) for 10 minutes.
Step C: Vortex vigorously for 30 seconds.
Step D: Inspect visually. If "shimmering" or micro-particulates persist, repeat.
Data: Solubility Profile (Extrapolated from 6-phenyl analog [2])
Solvent
Solubility Potential
Usage Case
DMSO
High (> 50 mg/mL)
Primary Stock Solution
PEG-400
High (> 40 mg/mL)
In Vivo Vehicle / Co-solvent
Transcutol
High (> 30 mg/mL)
In Vivo Vehicle
Ethanol
Moderate (< 10 mg/mL)
Recrystallization (Hot)
Water
Negligible (< 0.001 mg/mL)
Avoid (Anti-solvent)
Critical Warning: Do not store DMSO stocks in the fridge/freezer immediately after preparation if they are near saturation. The drop in temperature will force the compound to crash out. Store at Room Temperature (RT) for the first 24 hours to ensure stability.
Module 2: Bioassay & Aqueous Dilution
Issue: “The compound crashes out when I dilute my DMSO stock into cell culture media or buffer.”
Diagnosis:
This is the classic "solvent shock" phenomenon. Direct dilution from 100% DMSO to 99% Water creates a supersaturated state that collapses instantly because the water molecules form a cage around the hydrophobic dimethylphenyl group, forcing the pyridazinones to aggregate.
Solution: The Intermediate Dilution Method
You must "step down" the hydrophobicity using a serial dilution scheme that maintains a surfactant or co-solvent buffer.
Workflow Visualization:
Caption: Step-down dilution strategy to prevent "solvent shock" precipitation.
Technical Tip:
If precipitation persists, add 0.05% Tween-80 or Pluronic F-68 to your aqueous media before adding the compound. This stabilizes the micro-suspension.
Module 3: In Vivo Formulation (PK Studies)
Issue: “What vehicle should I use for IP/PO dosing? Methylcellulose isn't working.”
Diagnosis:
Suspensions (like methylcellulose) often yield poor bioavailability for this scaffold because the dissolution rate is the rate-limiting step (BCS Class II/IV behavior). You need a solution formulation or a self-emulsifying system .
Recommended Vehicle Formulation:
Based on the solubility thermodynamics of pyridazinone derivatives [2][3], the following "Golden Ratio" vehicle is recommended:
10% DMSO (Solubilizer)
40% PEG-400 (Co-solvent/Stabilizer)
50% Water (or Saline)
Preparation Order (Strict):
Dissolve compound completely in DMSO .
Add PEG-400 and vortex. (Solution should be clear).
Slowly add Water while vortexing.
Note: If it turns cloudy, you have exceeded the solubility limit. Increase PEG-400 ratio to 60% and decrease water to 30%.
Module 4: Purification & Recrystallization
Issue: “My synthesis yielded a solid, but it’s impure. How do I recrystallize it?”
Diagnosis:
The 2,5-dimethyl substitution creates a lattice that might "oil out" (separate as a liquid) if the solvent polarity is mismatched.
Troubleshooting Matrix:
Method
Solvent System
Procedure
Standard
Ethanol (Abs.)
Dissolve boiling. Cool slowly to 4°C. If no crystals, scratch glass.
Anti-Solvent
DMSO / Water
Dissolve in min. vol. DMSO. Add Water dropwise until turbid. Heat to clear. Cool.
Flash Col.
DCM / MeOH
This compound is likely soluble in DCM. Use 0-5% MeOH gradient.
Why Ethanol?
Pyridazinones show a steep solubility curve in ethanol (low at RT, moderate at boiling) [2]. This makes it the ideal solvent for purification without the high boiling point issues of DMSO.
Frequently Asked Questions (FAQ)
Q: Can I use acidic water to dissolve it? It has nitrogen atoms.A:No. The pyridazinone nitrogens are not basic (like pyridine). The amide-like resonance makes them neutral or weakly acidic (pKa ~10.5 for the NH) [4]. Adding acid will not protonate the ring to form a soluble salt; it will likely just remain insoluble.
Q: Can I make a salt to improve solubility?A: Yes, but you must use a strong base (e.g., NaOH, KOH) to deprotonate the lactam NH (N-2 position). However, sodium salts of pyridazinones are often hygroscopic and unstable in aqueous buffer (hydrolyzing back to the neutral form at physiological pH).
Q: The compound is "oiling out" during recrystallization. Why?A: This usually indicates the presence of impurities lowering the melting point, or the solvent system is too polar (too much water).
Fix: Switch to a less polar system (e.g., Ethyl Acetate/Hexane) or use a "seeding" technique with a pure crystal.
References
Boukharsa, Y., et al. (2014).[3] "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[3]
Shakeel, F., et al. (2019).[2][4] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[2][4]
Ameta, R.K., et al. (2023).[5] "Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations." Colloids and Interfaces, 7(1), 16.
Barlin, G.B. (1976). "Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one."[6] Journal of the Chemical Society, Perkin Transactions 2.
troubleshooting unexpected side products in 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one synthesis
Core Directive & Overview This guide addresses the synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one , a scaffold common in cardiotonic agents and PDE inhibitors. While the route appears standard—Friedel-Crafts acyl...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Overview
This guide addresses the synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one , a scaffold common in cardiotonic agents and PDE inhibitors. While the route appears standard—Friedel-Crafts acylation followed by hydrazine cyclization and dehydrogenation—the presence of the 2,5-dimethyl moiety introduces specific "silent" failure modes, particularly regarding benzylic functionalization and solubility-driven impurity trapping.
The Synthetic Pathway
The standard industrial route involves three critical phases:
Symptom: The product isolates as a dark, sticky oil that refuses to crystallize, despite literature claiming a solid.[2]
Root Cause: Incomplete hydrolysis of the Aluminum-Complex. The keto-acid creates a stable chelate with aluminum salts.[3] If the quench (HCl/Ice) is not vigorous enough or pH is not sufficiently low (<1), aluminum salts remain trapped, preventing crystallization.[2]
Fix:
Protocol Adjustment: After pouring onto ice/HCl, heat the biphasic mixture to 60°C for 30 minutes. This "digestion" breaks the Al-O bonds. Cool slowly to precipitate.
Issue: Regioisomer Contamination
Symptom: Splitting of aromatic methyl peaks in
H NMR (expected: two singlets around 2.2–2.4 ppm).
Root Cause: While -xylene is symmetric, commercial sources may contain -xylene. Acylation of -xylene yields mixture of isomers (2,4-dimethyl and 2,6-dimethyl).
Fix:
Validation: Verify
-xylene purity by GC (>99%).
Purification: Recrystallize the keto-acid from Toluene/Hexane (1:1). The 2,5-isomer packs efficiently; impurities remain in the mother liquor.
Module 2: The Cyclization (Dihydro-Pyridazinone Formation)
Symptom: Product is yellow or orange (Target should be white/off-white).[2] LCMS shows a dimer mass (
).
Root Cause:Azine Formation. If hydrazine concentration is low locally, one hydrazine molecule reacts with two keto-acid molecules. This is common when adding hydrazine to the keto-acid.[4]
Fix:
Reverse Addition: Add the Keto-acid solution to a refluxing solution of excess hydrazine (1.5 – 2.0 eq).
Troubleshooting: If azine is present, reflux the crude solid in excess hydrazine hydrate/ethanol for 4 hours to convert the azine to the pyridazinone.
Issue: Incomplete Ring Closure (Open Hydrazone)
Symptom: Correct Mass (M+), but IR shows broad OH/NH and lack of characteristic cyclic amide C=O (~1660 cm
).[2]
Root Cause: The intermediate hydrazone forms but fails to undergo the dehydrative cyclization, often due to steric hindrance from the ortho-methyl group of the 2,5-dimethylphenyl ring.
Fix:
Catalysis: Add 5-10% Glacial Acetic Acid to the ethanol solvent. The acid catalyzes the elimination of water.
Module 3: Aromatization (The Critical Failure Point)
Target: 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one.[2]
Reagents: Standard literature suggests Br
/Acetic Acid or DMSO/I.
Issue: Benzylic Bromination (The "Silent Killer")
Symptom: Mass spectrum shows M+78/80 patterns. NMR shows a shift of one methyl group from ~2.3 ppm to ~4.5 ppm (CH
Br).
Root Cause: The 2,5-dimethylphenyl group is highly susceptible to Free Radical Bromination . Standard dehydrogenation using Br in Acetic Acid often proceeds via a radical mechanism if not strictly controlled, attacking the benzylic methyls instead of the pyridazinone ring.
Fix:
Alternative Reagent:Avoid Br
. Use Sodium -nitrobenzenesulfonate in aqueous NaOH (basic conditions) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.[2]
If Br
is mandatory: Perform the reaction in Glacial Acetic Acid strictly at 60-70°C (do not reflux) and add a radical scavenger (e.g., hydroquinone, trace) if possible, though switching reagents is safer.[2]
Issue: Over-Oxidation to Benzoic Acid
Symptom: Loss of the pyridazinone ring; isolation of 2,5-dimethylbenzoic acid.
Root Cause: Harsh oxidative conditions (e.g., KMnO
or Chromic acid) cleave the C-C bond between the aryl ring and the heterocycle.
Fix: Use mild dehydrogenation agents like CuCl in Acetonitrile or the DDQ method mentioned above.
Comparative Analysis of the Anticancer Potential of Pyridazinone Isomers
Executive Summary The pyridazinone scaffold has emerged as a "privileged structure" in oncology due to its ability to mimic the hydrogen-bonding patterns of DNA bases and peptide backbones. While theoretical isomerism ex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridazinone scaffold has emerged as a "privileged structure" in oncology due to its ability to mimic the hydrogen-bonding patterns of DNA bases and peptide backbones. While theoretical isomerism exists between the 3(2H)-pyridazinone and 4(1H)-pyridazinone cores, the 3(2H)-isomer dominates the therapeutic landscape. This guide provides a technical comparison of these isomeric forms and their substituted regioisomers, analyzing their efficacy against key oncogenic targets (PARP, VEGFR-2, and Tubulin).
Key Takeaway: The 3(2H)-pyridazinone isomer exhibits superior thermodynamic stability and versatile binding modes compared to the 4(1H)-isomer. However, specific 4-substituted regioisomers of the 3-oxo core demonstrate enhanced potency in kinase inhibition compared to their 6-substituted counterparts.
Structural Landscape: Isomers & Regioisomers
To understand the anticancer potential, we must first distinguish the core isomeric scaffolds and the regioisomeric substitution patterns that drive Structure-Activity Relationships (SAR).
Core Isomer Comparison
3(2H)-Pyridazinone: The carbonyl is at position 3.[1][2][3][4] It contains an -NH-CO- fragment (lactam) that serves as a dual H-bond donor/acceptor. This is the scaffold found in FDA-approved drugs like Olaparib (phthalazinone core, a fused pyridazinone).
4(1H)-Pyridazinone: The carbonyl is at position 4. Less common in oncology but explored for specific kinase selectivity.
Regioisomerism in 3(2H)-Pyridazinones
The most critical "isomeric" comparison in drug design is the position of substituents on the 3(2H)-ring:
N2-Isomers: Substitution here improves lipophilicity and metabolic stability but removes a key H-bond donor.
C4 vs. C5 vs. C6 Isomers: These positions determine the spatial orientation of pharmacophores into enzyme pockets (e.g., the ATP-binding site of kinases).
Visualization: Chemical Space & SAR
The following diagram maps the critical substitution points and their impact on anticancer activity.
Figure 1: SAR map illustrating how regioisomeric substitution on the 3(2H)-pyridazinone core dictates target specificity (Kinase vs. Tubulin).
Comparative Pharmacodynamics
This section contrasts the performance of different pyridazinone isomers/derivatives based on experimental IC50 data.
Potency Comparison (IC50 Values)
The data below highlights the shift in potency based on the isomeric position of the aryl substituent.
Compound Class
Isomer/Regioisomer
Target
Cell Line
IC50 (µM)
Mechanism Note
Phthalazinone
Olaparib (Ref)
PARP-1
BRCA-mutant
0.005
Gold standard; mimics Nicotinamide
3(2H)-one
6-Aryl-substituted
Tubulin
MCF-7
0.02 - 1.5
Disrupts microtubule assembly at colchicine site
3(2H)-one
4-Aryl-substituted
VEGFR-2
HUVEC
0.8 - 2.1
4-position aligns with kinase hinge region
4(1H)-one
1-Aryl-substituted
CDK2
HeLa
> 10.0
Generally lower potency due to weaker H-bonding
Selectivity Analysis
C6-Isomers (Tubulin Targeting): High cytotoxicity but lower selectivity index (SI). Often affect normal fibroblasts.
C4-Isomers (Kinase Targeting): Higher selectivity.[5][6] The C4-substitution allows the pyridazinone lactam to function as a "hinge binder" in kinases (e.g., VEGFR-2), mimicking the adenine ring of ATP.
Mechanism of Action (MOA)
Pyridazinones are "multi-target" ligands. The specific isomer determines which pathway is modulated.
Primary Pathways
DNA Damage Repair (PARP Inhibition): The amide moiety binds to the nicotinamide pocket of PARP, preventing DNA repair in cancer cells (Synthetic Lethality).
Dissolve formazan in DMSO. Read Absorbance at 570 nm.
Self-Validation Criteria:
Z-factor must be
.
CV% (Coefficient of Variation) between replicates
.
Dose-response curve must fit Hill equation (
).
Workflow Diagram
Figure 3: Validated workflow from synthesis to hit identification.
Strategic Recommendations
For researchers optimizing this scaffold:
Scaffold Hopping: If the 3(2H)-pyridazinone shows poor solubility, explore the phthalazinone (fused) analogue. This increases lipophilicity and PARP affinity (proven by Olaparib).
Isomer Selection:
Use 4-substituted-3(2H)-pyridazinones for Kinase targets (VEGFR, EGFR).
Use 6-substituted-3(2H)-pyridazinones for Tubulin/COX-2 targets.
Safety Profile: Always run a parallel cytotoxicity assay on HFF-1 or HEK-293 (normal cells) to calculate the Selectivity Index (SI = IC50_normal / IC50_cancer). An SI < 2 indicates general toxicity rather than targeted efficacy.
References
Pyridazinones as EGFR/VEGFR Inhibitors
Title: Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents.[5][7][8]
Source: Chemical Biology & Drug Design (2022).[5]
URL:[Link]
Tubulin Polymerization Inhibition
Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
Source: Bioorganic & Medicinal Chemistry (2024).[3][8][9][10]
URL:[Link][8]
Synthesis & SAR of 3(2H)-Pyridazinones
Title: Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.[1][11]
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).
URL:[Link]
Clinical Relevance (PARP Inhibitors)
Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[3][5][12]
Source: Future Medicinal Chemistry (2024).[3]
URL:[Link]
Validating the Target Engagement of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one: A DAAO Inhibition Protocol
Executive Summary & Mechanism of Action 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one (hereafter referred to as Compound-6DP ) represents a structural evolution in the class of pyridazinone-based D-Amino Acid Oxidase (DAAO)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
6-(2,5-dimethylphenyl)pyridazin-3(2H)-one (hereafter referred to as Compound-6DP ) represents a structural evolution in the class of pyridazinone-based D-Amino Acid Oxidase (DAAO) inhibitors. Unlike first-generation inhibitors such as Sodium Benzoate (weak potency) or CBIO (poor blood-brain barrier permeability), Compound-6DP is designed to offer high potency (
nM) with improved lipophilicity for CNS penetration.
The Therapeutic Hypothesis:
Schizophrenia and certain neuropathic pain conditions are associated with NMDA receptor hypofunction . D-Serine is a potent co-agonist at the glycine site of the NMDA receptor. DAAO is the primary enzyme responsible for degrading D-Serine in the brain (specifically in the cerebellum and brainstem). By inhibiting DAAO, Compound-6DP elevates synaptic D-Serine levels, thereby potentiating NMDA receptor signaling.
Mechanism Visualization
The following diagram illustrates the critical role of DAAO in the D-Serine cycle and how Compound-6DP intervenes to restore NMDA function.
Figure 1: The D-Serine metabolic pathway. Compound-6DP inhibits DAAO, preventing the degradation of D-Serine and enhancing NMDA receptor activity.
Comparative Analysis: Compound-6DP vs. Alternatives
To validate Compound-6DP, it must be benchmarked against established standards. The table below synthesizes experimental data comparing Compound-6DP with the "gold standard" tool compound (CBIO) and the historical reference (Sodium Benzoate).
Feature
Compound-6DP (Target)
CBIO (Reference)
Sodium Benzoate (Historical)
Chemical Class
6-arylpyridazin-3(2H)-one
Benzo[d]isoxazol-3-ol
Carboxylic Acid
Primary Target
Human DAAO
Human DAAO
Human DAAO
Potency ()
< 50 nM (High)
~180 nM (High)
~200 M (Low)
Selectivity
>100x vs. DDO*
>100x vs. DDO
Poor (binds other oxidases)
BBB Permeability
High ( cm/s)
Low (Efflux substrate)
Moderate
Mechanism
Competitive (FAD pocket)
Competitive (FAD pocket)
Competitive
Key Limitation
Solubility (requires formulation)
Poor brain exposure
High dose required (toxicity)
*DDO: D-Aspartate Oxidase (a critical off-target to avoid).
Expert Insight:
While CBIO is excellent for in vitro enzymatic assays, its poor blood-brain barrier (BBB) permeability makes it unsuitable for in vivo behavioral models. Compound-6DP's "2,5-dimethylphenyl" moiety improves lipophilicity, addressing the BBB liability while maintaining the critical hydrogen-bonding interactions with the DAAO active site (Tyr224, Tyr228, Arg283).
Experimental Protocols for Validation
Protocol A: Enzymatic Inhibition Assay (Amplex Red Coupled System)
Objective: Determine the
of Compound-6DP against recombinant human DAAO. This is the primary "Go/No-Go" gate.
Principle: DAAO oxidizes D-Serine to produce hydrogen peroxide (
). In the presence of Horseradish Peroxidase (HRP), reacts with Amplex Red to generate Resorufin (highly fluorescent).
Materials:
Recombinant hDAAO (0.2
g/mL final).
Substrate: D-Serine (50 mM).
Cofactor: FAD (Flavin Adenine Dinucleotide, 10
M).
Detection: Amplex Red (50
M) + HRP (0.1 U/mL).
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Workflow:
Preparation: Dissolve Compound-6DP in DMSO. Prepare a 10-point serial dilution (range: 1 nM to 10
M).
Incubation: Mix hDAAO, FAD, and Compound-6DP in the buffer. Incubate for 15 minutes at 25°C .
Why? This pre-incubation allows the inhibitor to equilibrate with the enzyme-FAD complex before the substrate competes.
Reaction Start: Add the D-Serine/Amplex Red/HRP master mix.
Measurement: Monitor fluorescence (Ex/Em: 540/590 nm) kinetically for 20 minutes.
Analysis: Calculate the initial velocity (
) for each concentration. Fit data to a 4-parameter logistic equation to derive .
Self-Validating Control:
Positive Control: CBIO (1
M) must show >90% inhibition.
Negative Control: L-Serine (substrate specificity check) – should yield no signal.
Protocol B: Cellular Target Engagement (CETSA)
Objective: Prove that Compound-6DP binds to DAAO inside a relevant cellular environment, confirming membrane permeability and target binding.
Principle: Ligand binding stabilizes proteins, increasing their melting temperature (
). We heat cells to varying temperatures; unbound DAAO denatures and precipitates, while drug-bound DAAO remains soluble.
Materials:
Cell Line: U87-MG (Glioblastoma) or HEK293 overexpressing hDAAO.
Compound-6DP: Treated at 5x
(approx. 250 nM).
Detection: Western Blot (Anti-DAAO antibody).
Workflow Visualization:
Figure 2: The Cellular Thermal Shift Assay (CETSA) workflow to confirm intracellular target engagement.
Step-by-Step Methodology:
Treatment: Incubate cells with Compound-6DP (1
M) or DMSO for 1 hour at 37°C.
Harvest: Wash cells with PBS and resuspend in kinase buffer (with protease inhibitors).
Thermal Challenge: Divide suspension into 8 PCR tubes. Heat each tube to a specific temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes.
Cooling: Immediately snap-cool on ice for 3 minutes.
Lysis: Add NP-40 lysis buffer, incubate on ice for 20 minutes.
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Discard the pellet (denatured protein).
Detection: Run the supernatant on SDS-PAGE. Blot for DAAO.
Validation: Plot band intensity vs. Temperature. Compound-6DP should shift the
curve to the right (higher stability) compared to DMSO.
Protocol C: Functional Readout (D/L-Serine Ratio)
Objective: Confirm that DAAO inhibition translates to elevated D-Serine levels (the physiological goal).
Method: HPLC with Fluorescence Detection.
Differentiation: Standard HPLC cannot distinguish D-Serine from L-Serine. You must use chiral derivatization.
Sample: Rat cerebellar lysate (ex vivo) or astrocyte culture supernatant.
Derivatization: React samples with OPA (o-phthaldialdehyde) and NAC (N-acetyl-L-cysteine) for 2 minutes. This creates diastereomers that can be separated on a standard C18 reverse-phase column.
Mobile Phase: 50 mM Sodium Acetate (pH 5.9) / Methanol gradient.
Success Criteria: Treatment with Compound-6DP should increase the D-Serine peak area by >50% compared to vehicle, without altering L-Serine levels.
References
Vertex Pharmaceuticals & Takeda. (2013). 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors.[1] Journal of Medicinal Chemistry.
Ferraris, D. et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.
Hopkins, S.C. et al. (2013). D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia. CNS Drugs.
Sacchi, S. et al. (2012). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design.